1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
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Overview
Description
1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group, a hydroxy group at position 5, and a carboxylic acid group at position 3 of the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 1-(2,5-dimethylphenyl)-5-oxo-1H-Pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethylphenyl)-3-hydroxy-1H-Pyrazole-5-carboxylic acid
- 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-4-carboxylic acid
- 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-acetic acid
Uniqueness
1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the pyrazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the 2,5-dimethylphenyl group also enhances its lipophilicity, potentially improving its interaction with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)10(5-7)14-11(15)6-9(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) |
InChI Key |
UJHMSBJMGUFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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